molecular formula C6H9N3 B1610484 N-Ethylpyrazin-2-amine CAS No. 65032-08-8

N-Ethylpyrazin-2-amine

Cat. No. B1610484
CAS RN: 65032-08-8
M. Wt: 123.16 g/mol
InChI Key: CBLIKXAFMIOTGR-UHFFFAOYSA-N
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Description

N-Ethylpyrazin-2-amine is a chemical compound with the CAS Number: 65032-08-81. It has a molecular weight of 123.161 and its IUPAC name is N-ethyl-N-(2-pyrazinyl)amine1. It is stored at a temperature of 2~8 C and has a purity of 95%1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of N-Ethylpyrazin-2-amine. However, amines like this are often synthesized through S N 2 reactions of alkyl halides with ammonia or an alkylamine2.



Molecular Structure Analysis

The InChI code for N-Ethylpyrazin-2-amine is 1S/C6H9N3/c1-2-8-6-5-7-3-4-9-6/h3-5H,2H2,1H3,(H,8,9)1. This indicates that the molecule consists of a pyrazine ring with an ethylamine substituent.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving N-Ethylpyrazin-2-amine. However, amines are generally reactive and can participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

N-Ethylpyrazin-2-amine has a molecular weight of 123.161. It is stored at a temperature of 2~8 C1. The purity of the compound is 95%1.


Scientific Research Applications

N-Ethylpyrazin-2-amine is a chemical compound with the CAS Number: 65032-08-8 . It’s a nitrogen-containing heterocyclic compound .

Pyrrolopyrazine, a related class of compounds, is a biologically active scaffold that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

While specific applications of N-Ethylpyrazin-2-amine are not well-documented, it belongs to a class of compounds known as Pyrrolopyrazines, which have been studied extensively for their biological activities . Here are some potential applications based on the properties of Pyrrolopyrazines:

  • Antimicrobial Activity

    • Pyrrolopyrazine derivatives have shown significant antimicrobial activity. They could be used in the development of new antimicrobial agents .
  • Anti-inflammatory Activity

    • These compounds have demonstrated anti-inflammatory properties, suggesting potential use in treating inflammatory diseases .
  • Antiviral Activity

    • Some Pyrrolopyrazine derivatives have exhibited antiviral activities, indicating potential use in antiviral drug development .
  • Antifungal Activity

    • The antifungal properties of these compounds could be harnessed in the creation of new antifungal medications .
  • Antioxidant Activity

    • Their antioxidant activity suggests potential use in combating oxidative stress-related conditions .
  • Antitumor Activity

    • Pyrrolopyrazine derivatives have shown antitumor properties, indicating potential use in cancer therapy .

While specific applications of N-Ethylpyrazin-2-amine are not well-documented, it belongs to a class of compounds known as Pyrrolopyrazines, which have been studied extensively for their biological activities . Here are some potential applications based on the properties of Pyrrolopyrazines:

  • Antimicrobial Activity

    • Pyrrolopyrazine derivatives have shown significant antimicrobial activity. They could be used in the development of new antimicrobial agents .
  • Anti-inflammatory Activity

    • These compounds have demonstrated anti-inflammatory properties, suggesting potential use in treating inflammatory diseases .
  • Antiviral Activity

    • Some Pyrrolopyrazine derivatives have exhibited antiviral activities, indicating potential use in antiviral drug development .
  • Antifungal Activity

    • The antifungal properties of these compounds could be harnessed in the creation of new antifungal medications .
  • Antioxidant Activity

    • Their antioxidant activity suggests potential use in combating oxidative stress-related conditions .
  • Antitumor Activity

    • Pyrrolopyrazine derivatives have shown antitumor properties, indicating potential use in cancer therapy .

Safety And Hazards

The safety data sheet for a similar compound, 6-Chloro-N-ethylpyrazin-2-amine, suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult4. If it comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water4.


properties

IUPAC Name

N-ethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-8-6-5-7-3-4-9-6/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLIKXAFMIOTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498656
Record name N-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylpyrazin-2-amine

CAS RN

65032-08-8
Record name N-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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